molecular formula C6H13NO2S B1345759 Cyclohexanesulfonamide CAS No. 2438-38-2

Cyclohexanesulfonamide

Cat. No.: B1345759
CAS No.: 2438-38-2
M. Wt: 163.24 g/mol
InChI Key: AAYHAFZXFMIUSN-UHFFFAOYSA-N
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Description

Cyclohexanesulfonamide is an organosulfur compound with the molecular formula C6H13NO2S. It is characterized by a cyclohexane ring bonded to a sulfonamide group. This compound is known for its stability and versatility in various chemical reactions and applications.

Scientific Research Applications

Cyclohexanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

Target of Action

Cyclohexanesulfonamide, like other sulfonamides, primarily targets bacterial enzymes involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction . The specific targets are often dihydropteroate synthase and dihydrofolate reductase . By inhibiting these enzymes, this compound prevents the bacteria from producing folic acid, thereby inhibiting their growth .

Mode of Action

This compound interacts with its targets by mimicking the natural substrate of the enzymes it inhibits . This competitive inhibition results in the enzyme binding to the drug instead of its natural substrate, disrupting the normal biochemical reactions and leading to the inhibition of folic acid synthesis .

Biochemical Pathways

The affected pathway is the folic acid synthesis pathway in bacteria . The downstream effects include the inhibition of DNA synthesis, as folic acid is a precursor to nucleotides, the building blocks of DNA. This ultimately leads to the inhibition of bacterial growth and reproduction .

Pharmacokinetics

Like other sulfonamides, it is likely to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine . These properties can impact the drug’s bioavailability, determining the concentration of the drug that reaches the site of action .

Result of Action

The molecular effect of this compound’s action is the inhibition of folic acid synthesis in bacteria . The cellular effect is the inhibition of bacterial growth and reproduction . This leads to the eventual death of the bacteria, contributing to the drug’s antibacterial efficacy .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other substances in the environment, such as other drugs or metabolites, can affect the drug’s absorption and metabolism . Additionally, factors such as pH and temperature can influence the stability of the drug . Understanding these factors is crucial for optimizing drug administration and efficacy.

Safety and Hazards

Cyclohexanesulfonamide is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexanesulfonamide can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with sulfuryl chloride (SO2Cl2) in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{C6H11NH2} + \text{SO2Cl2} \rightarrow \text{C6H11SO2NH2} + \text{HCl} ]

Industrial Production Methods: In industrial settings, this compound is typically produced through a similar process but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Cyclohexanesulfonamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyclohexanesulfonic acid.

    Reduction: Reduction reactions can convert it to cyclohexylamine.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium hydroxide (NaOH) can be employed.

Major Products Formed:

    Oxidation: Cyclohexanesulfonic acid.

    Reduction: Cyclohexylamine.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    Cyclohexylamine: Similar in structure but lacks the sulfonamide group.

    Cyclohexanesulfonic acid: An oxidized form of cyclohexanesulfonamide.

    Sulfanilamide: Contains a sulfonamide group but has a different aromatic ring structure.

Uniqueness: this compound is unique due to its combination of a cyclohexane ring and a sulfonamide group, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable compound in various applications.

Properties

IUPAC Name

cyclohexanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H13NO2S/c7-10(8,9)6-4-2-1-3-5-6/h6H,1-5H2,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAYHAFZXFMIUSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80179127
Record name Cyclohexanesulfonamide
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Molecular Weight

163.24 g/mol
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CAS No.

2438-38-2
Record name Cyclohexanesulfonamide
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Record name Cyclohexanesulfonamide
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Synthesis routes and methods I

Procedure details

According to Reference Example 9-19, by use of cyclohexanesulfonyl chloride (300 mg, 1.6 mmol) and a 25% aqueous ammonia solution (2 mL), the mixture was stirred and reacted at room temperature for 18 hours. Then, purification by silica gel column chromatography (chloroform/methanol=1/0 to 20/1) was performed to give cyclohexanesulfonamide (Compound FW) (161 mg, yield: 60%).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of cyclohexanesulfonic acid sodium salt (2.5 g) in DMF (15 mL) was added thionyl chloride (1.96 mL) under ice-cooling, and the mixture was stirred at room temperature for 29 hr. The reaction mixture was added to a mixture of ice-cooled water (100 mL) and toluene (100 mL), and the mixture was extracted. The organic layer was concentrated under reduced pressure. THF (50 mL) was added to the residue, 28% aqueous ammonia (10 mL) was added dropwise to the solution under ice-cooling, and the mixture was stirred at room temperature for 17 hr. After concentration under reduced pressure, water (100 mL) and ethyl acetate (100 mL) were added to extract the residue. The organic layer was concentrated under reduced pressure to give the title compound (760 mg) as a white solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.96 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary biological activity of the cyclohexanesulfonamide derivatives discussed in the research?

A1: The research focuses on the fungicidal activity of novel 2-thiazolylamino cyclohexanesulfonamides. These compounds demonstrated promising inhibitory activity against the fungal pathogen Botrytis cinerea, which causes gray mold disease in various plants [].

Q2: How does the structure of these this compound derivatives influence their activity against Botrytis cinerea?

A2: While the exact mechanism of action is not elucidated in the provided research, the study highlights that specific structural modifications on the this compound scaffold significantly impact the fungicidal activity. For instance, compounds 7a and 7c exhibited the highest inhibitory rates against Botrytis cinerea spore germination, reaching 90% and 67% inhibition at 10 mg/L, respectively []. This suggests that the substituents at the 2-thiazolylamino group play a crucial role in determining the potency against this particular fungus. Further research is needed to fully understand the structure-activity relationships and the underlying mechanisms of action.

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